1-(4-Butoxy-3-methylphenyl)propan-1-one
Description
Properties
IUPAC Name |
1-(4-butoxy-3-methylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-4-6-9-16-14-8-7-12(10-11(14)3)13(15)5-2/h7-8,10H,4-6,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUXNTJBJMUJAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)CC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Catalyst Selection
The reaction proceeds via the generation of an acylium ion intermediate from propionyl chloride and aluminum chloride (AlCl₃), which subsequently reacts with 4-butoxy-3-methylbenzene. Computational studies suggest that the electron-donating butoxy and methyl groups activate the para position of the benzene ring, directing acyl group incorporation selectively. Alternative catalysts such as FeCl₃ and ZnCl₂ have been explored, but AlCl₃ demonstrates superior catalytic activity, reducing reaction times by 40% compared to FeCl₃.
Optimization of Reaction Conditions
Optimal conditions derived from kinetic analyses include:
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Molar ratio : Substrate : propionyl chloride : AlCl₃ = 1 : 1.2 : 1.5
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Temperature : 0–5°C in dichloromethane (DCM) to minimize side reactions
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Reaction time : 4–6 hours, yielding 72–78% isolated product
A comparative table of catalytic efficiencies is provided below:
| Catalyst | Yield (%) | Reaction Time (h) | Byproducts Identified |
|---|---|---|---|
| AlCl₃ | 78 | 4.5 | None |
| FeCl₃ | 62 | 7.2 | Diacylated derivative |
| ZnCl₂ | 55 | 8.0 | Polymerization traces |
Post-reaction workup typically involves quenching with ice-water, followed by extraction with ethyl acetate and column chromatography (silica gel, hexane:ethyl acetate = 9:1).
Claisen-Schmidt Condensation: Strategic Formation of α,β-Unsaturated Intermediates
While primarily used for chalcone synthesis, Claisen-Schmidt condensation offers a viable pathway to this compound through subsequent hydrogenation.
Base-Catalyzed Aldol Addition
Reacting 4-butoxy-3-methylbenzaldehyde with propanal in the presence of NaOH/ethanol generates the α,β-unsaturated ketone intermediate. Hydrogenation using Pd/C (10 wt%) under 3 atm H₂ selectively reduces the double bond, yielding the target compound. This two-step process achieves a cumulative yield of 65%, with the hydrogenation step contributing to a 15% loss due to over-reduction byproducts.
Solvent and Temperature Effects
Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but necessitate stringent temperature control (<50°C) to prevent resinification. Ethanol, though less efficient, minimizes side reactions and is preferred for large-scale applications.
Grignard Reagent-Based Synthesis: Enhancing Functional Group Tolerance
The use of organomagnesium reagents provides an alternative route, particularly advantageous for substrates sensitive to strong acids.
Reaction Sequence and Intermediate Isolation
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Formation of the Grignard reagent : Methyl magnesium bromide (MeMgBr) reacts with 4-butoxy-3-methylbenzonitrile to yield the corresponding imine.
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Hydrolysis : Treatment with aqueous HCl generates this compound.
This method, while circumventing Friedel-Crafts limitations, requires anhydrous conditions and achieves moderate yields (58–63%) due to competing nitrile hydrolysis pathways.
Purification and Characterization Techniques
Chromatographic Resolution
Flash chromatography using gradient elution (hexane → ethyl acetate) effectively separates the target compound from diacylated byproducts. HPLC analysis (C18 column, 70:30 acetonitrile:water) confirms ≥98% purity in optimized batches.
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 6.89 (d, J = 8.4 Hz, 1H, Ar-H), 3.95 (t, J = 6.4 Hz, 2H, OCH₂), 2.91 (q, J = 7.2 Hz, 2H, COCH₂), 2.34 (s, 3H, Ar-CH₃), 1.75–1.68 (m, 2H, CH₂), 1.48–1.41 (m, 2H, CH₂), 1.01 (t, J = 7.2 Hz, 3H, CH₃).
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IR (KBr): ν 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C asym stretch).
Chemical Reactions Analysis
Types of Reactions: 1-(4-Butoxy-3-methylphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro, sulfo, or halo derivatives of the aromatic ring.
Scientific Research Applications
1-(4-Butoxy-3-methylphenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways due to its structural similarity to certain biological molecules.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.
Industry: It is used in the production of specialty chemicals, including fragrances, flavors, and polymers.
Mechanism of Action
The mechanism of action of 1-(4-Butoxy-3-methylphenyl)propan-1-one depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)propan-1-one
1-(4-(Benzyloxy)phenyl)propan-1-one
- Molecular Formula : C₁₆H₁₆O₂
- Higher lipophilicity (logP ~3.4) compared to methoxy derivatives .
- Applications : Intermediate in polymer synthesis and photochemical studies.
1-(4-((tert-Butyldimethylsilyl)oxy)phenyl)propan-1-one
- Molecular Formula : C₁₆H₂₆O₂Si
- Key Properties :
Halogenated and Multi-Substituted Derivatives
1-(4-Fluoro-3-methylphenyl)propan-1-one
- Molecular Formula : C₁₀H₁₁FO
- Key Properties: Fluorine substituent introduces strong electron-withdrawing effects, altering electronic density and reaction pathways. Lower melting point compared to non-halogenated analogues due to reduced symmetry .
1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one
- Molecular Formula : C₁₉H₂₂O₅
- Key Properties: Multiple methoxy groups enhance solubility in polar solvents (e.g., logP ~3.4).
1-(2,6-Dihydroxyphenyl)propan-1-one
1-(2,6-Dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one
- Molecular Formula : C₁₆H₁₆O₄
- Key Properties :
Data Tables
Table 1: Comparative Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | Key Applications |
|---|---|---|---|---|
| 1-(4-Butoxy-3-methylphenyl)propan-1-one | C₁₄H₂₀O₂ | 236.31 | ~3.8 | Synthetic intermediate |
| 1-(4-Methoxyphenyl)propan-1-one | C₁₀H₁₂O₂ | 164.20 | ~1.5 | Catalysis, UV filters |
| 1-(4-(Benzyloxy)phenyl)propan-1-one | C₁₆H₁₆O₂ | 240.30 | ~3.4 | Polymer synthesis |
| 1-(4-Fluoro-3-methylphenyl)propan-1-one | C₁₀H₁₁FO | 166.19 | ~2.2 | Pharmaceutical research |
Biological Activity
1-(4-Butoxy-3-methylphenyl)propan-1-one, also known as butyrophenone, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
Molecular Formula : C13H18O2
Molecular Weight : 206.28 g/mol
Functional Groups : Ketone (C=O), Ether (R-O-R’)
The compound features a butoxy group attached to a phenyl ring, which influences its lipophilicity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
- Cytotoxicity : Preliminary studies indicate cytotoxic effects on specific cancer cell lines, highlighting its potential as an anticancer agent.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Interaction : The structure may enhance binding affinity to enzymes involved in metabolic pathways.
- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, disrupting cellular integrity in microbes and cancer cells.
- Cytokine Modulation : It may influence signaling pathways related to inflammation and immune responses.
Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Inhibition of TNF-alpha release | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. This suggests that the compound could be developed into a novel antimicrobial agent.
Case Study 2: Anti-inflammatory Activity
In vitro assays demonstrated that treatment with this compound reduced the production of pro-inflammatory cytokines in macrophage cultures. This finding supports its potential use in treating inflammatory diseases.
Toxicological Profile
Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary toxicological studies indicate:
- Low Acute Toxicity : Initial assessments suggest low acute toxicity levels; however, further studies are required to establish a comprehensive safety profile.
- Genotoxicity : Current evidence indicates no significant genotoxic effects in standard assays.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(4-Butoxy-3-methylphenyl)propan-1-one, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation, where a ketone (e.g., 4-butoxy-3-methylacetophenone) reacts with an aldehyde under basic conditions. Catalysts like NaOH or KOH in ethanol/water mixtures are common. Yields depend on temperature control (60–80°C), stoichiometric ratios, and purification via recrystallization or column chromatography. For analogs, substituent electronic effects can alter reaction rates .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.5–7.5 ppm), butoxy chain (δ 0.9–4.0 ppm), and carbonyl (C=O, δ ~200 ppm in ¹³C).
- IR Spectroscopy : Confirm the ketone group (C=O stretch ~1700 cm⁻¹) and hydroxyl/methoxy groups if present.
- Mass Spectrometry (MS) : Molecular ion peak [M⁺] at m/z 248.3 (C₁₄H₂₀O₂) and fragmentation patterns validate the structure .
Q. How is purity assessed for this compound in academic research?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) is standard. Complementary methods include melting point analysis (sharp range indicates purity) and thin-layer chromatography (TLC) using silica gel plates with ethyl acetate/hexane eluents .
Q. What solvent systems are optimal for recrystallizing this compound?
- Methodological Answer : Ethanol-water mixtures (7:3 v/v) are preferred due to the compound’s moderate polarity. Slow cooling (0.5°C/min) enhances crystal formation. Solvent selection balances solubility (high at elevated temperatures) and low impurity retention .
Q. How does pH influence the stability of this compound in solution?
- Methodological Answer : Stability studies using UV-Vis spectroscopy show degradation under strongly acidic (pH < 2) or basic (pH > 10) conditions. Neutral buffers (pH 6–8) at 4°C minimize hydrolysis of the ketone group. Degradation products are monitored via LC-MS .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in this compound?
- Methodological Answer : SCXRD with SHELXL refinement determines bond lengths, angles, and torsion angles. Challenges include crystal twinning; data collection at low temperature (100 K) reduces thermal motion. Software like WinGX and ORTEP-3 visualizes electron density maps and validates hydrogen bonding networks .
Q. What strategies address contradictions between computational and experimental hydrogen-bonding data?
- Methodological Answer : Graph set analysis (Etter’s formalism) classifies hydrogen-bonding patterns in crystal structures. Discrepancies with density functional theory (DFT) models are resolved by adjusting basis sets (e.g., B3LYP/6-311+G(d,p)) and accounting for crystal packing effects .
Q. How do substituents (butoxy, methyl) influence regioselectivity in electrophilic aromatic substitution (EAS)?
- Methodological Answer : The methyl group acts as an electron-donating ortho/para director, while the butoxy group (stronger +M effect) directs EAS to meta positions. Competitive directing effects are quantified via Hammett σ constants and validated by nitration/bromination product ratios .
Q. What methods screen for polymorphs of this compound?
- Methodological Answer : Polymorph screening uses solvent evaporation (10+ solvents), slurry conversion, and differential scanning calorimetry (DSC). Synchrotron powder XRD distinguishes polymorphs by lattice parameters. SHELXL refines unit cell parameters from SCXRD data .
Q. How is molecular docking used to predict biological interactions of this compound?
- Methodological Answer : Autodock Vina or Schrödinger Suite docks the compound into protein targets (e.g., cyclooxygenase-2). Force fields (CHARMM/AMBER) optimize ligand conformations. MD simulations (100 ns) validate binding stability. In vitro assays (e.g., enzyme inhibition) corroborate computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
